

AF38469 stability in solution and storage conditions

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Compound of Interest

Compound Name: AF38469

Cat. No.: B15605659

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Application Notes and Protocols for AF38469

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF38469 is a potent and selective, orally bioavailable inhibitor of the Vps10p domain-containing receptor Sortilin, with an IC₅₀ of 330 nM.^[1] As a critical regulator of intracellular protein trafficking, sortilin is implicated in various physiological and pathological processes, including neurotrophin signaling, lipoprotein metabolism, and lysosomal function. **AF38469** serves as a valuable research tool for investigating the biological roles of sortilin and for evaluating its therapeutic potential in diverse disease models, such as neurodegenerative disorders and certain cancers. Recent studies have highlighted its ability to stimulate the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, suggesting its potential in treating lysosomal storage disorders.

This document provides detailed information on the stability, storage, and handling of **AF38469** in solution, along with protocols for its use in experimental settings.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₅ H ₁₁ F ₃ N ₂ O ₃
Molecular Weight	324.25 g/mol
Appearance	Solid, Off-white to light yellow powder
CAS Number	1531634-31-7

Storage Conditions

Proper storage of **AF38469** is crucial to maintain its integrity and activity. The following conditions are recommended based on its form:

Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	3 years
	4°C	2 years
In Solvent	-80°C	2 years
	-20°C	1 year

Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Solubility and Solution Preparation

The solubility of **AF38469** varies depending on the solvent. It is crucial to use fresh, high-quality solvents to achieve maximum solubility.

Solvent	Solubility
DMSO	≥ 43 mg/mL (≥ 132.61 mM)

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO. Sonication may be required to aid dissolution.

Preparation of Stock Solutions

For in vitro experiments, a stock solution is typically prepared in DMSO.

Protocol for 10 mM DMSO Stock Solution:

- Weigh out the required amount of **AF38469** powder.
- Add the appropriate volume of fresh DMSO to achieve a 10 mM concentration (e.g., for 1 mg of **AF38469**, add 308.4 μ L of DMSO).
- Vortex and/or sonicate the solution until the compound is fully dissolved.
- Store the stock solution at -80°C or -20°C in small aliquots.

Preparation of Working Solutions for In Vivo Studies

For in vivo administration, **AF38469** can be formulated in various vehicles. It is recommended to prepare these solutions fresh on the day of use.

Formulation 1: PEG300, Tween-80, and Saline

- Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline
- Solubility: 2.5 mg/mL (7.71 mM) - results in a suspended solution that may require ultrasonic treatment.
- Protocol (for 1 mL):
 - Dissolve the required amount of **AF38469** in 50 μ L of DMSO.
 - Add 400 μ L of PEG300 and mix thoroughly.
 - Add 50 μ L of Tween-80 and mix.
 - Add 500 μ L of saline and vortex until a uniform suspension is achieved. Use of an ultrasonic bath may be necessary.

Formulation 2: Corn Oil

- Composition: 10% DMSO, 90% Corn Oil
- Solubility: ≥ 2.08 mg/mL (≥ 6.41 mM) - results in a clear solution.
- Protocol (for 1 mL):
 - Prepare a 20.8 mg/mL stock solution of **AF38469** in DMSO.
 - Add 100 μ L of the DMSO stock solution to 900 μ L of corn oil.
 - Mix thoroughly until a clear solution is obtained.
- Caution: If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.

Experimental Protocols

Protocol for Assessing the Stability of **AF38469** in Aqueous Solution

This protocol outlines a general method for determining the stability of **AF38469** in an aqueous buffer at different temperatures over time using High-Performance Liquid Chromatography (HPLC).

Materials:

- **AF38469**
- DMSO (anhydrous)
- Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- HPLC system with a UV detector
- C18 HPLC column

- Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

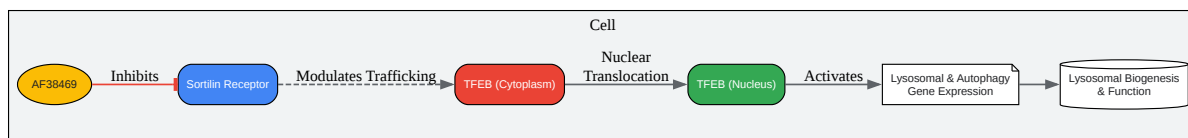
- Preparation of Stock Solution: Prepare a 1 mM stock solution of **AF38469** in DMSO.
- Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer.
- Incubation: Aliquot the working solution into multiple vials for each temperature and time point. Incubate the vials at the selected temperatures.
- Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
- Quenching: Stop potential degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate buffer salts.
- Sample Preparation for HPLC: Centrifuge the quenched samples to remove any precipitate. Transfer the supernatant to an HPLC vial.
- HPLC Analysis:
 - Inject the samples onto the HPLC system.
 - Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate **AF38469** from any potential degradation products.
 - Monitor the elution using a UV detector at a wavelength appropriate for **AF38469**.
- Data Analysis:
 - Quantify the peak area of the parent **AF38469** compound at each time point.
 - Calculate the percentage of **AF38469** remaining relative to the t=0 sample for each condition.

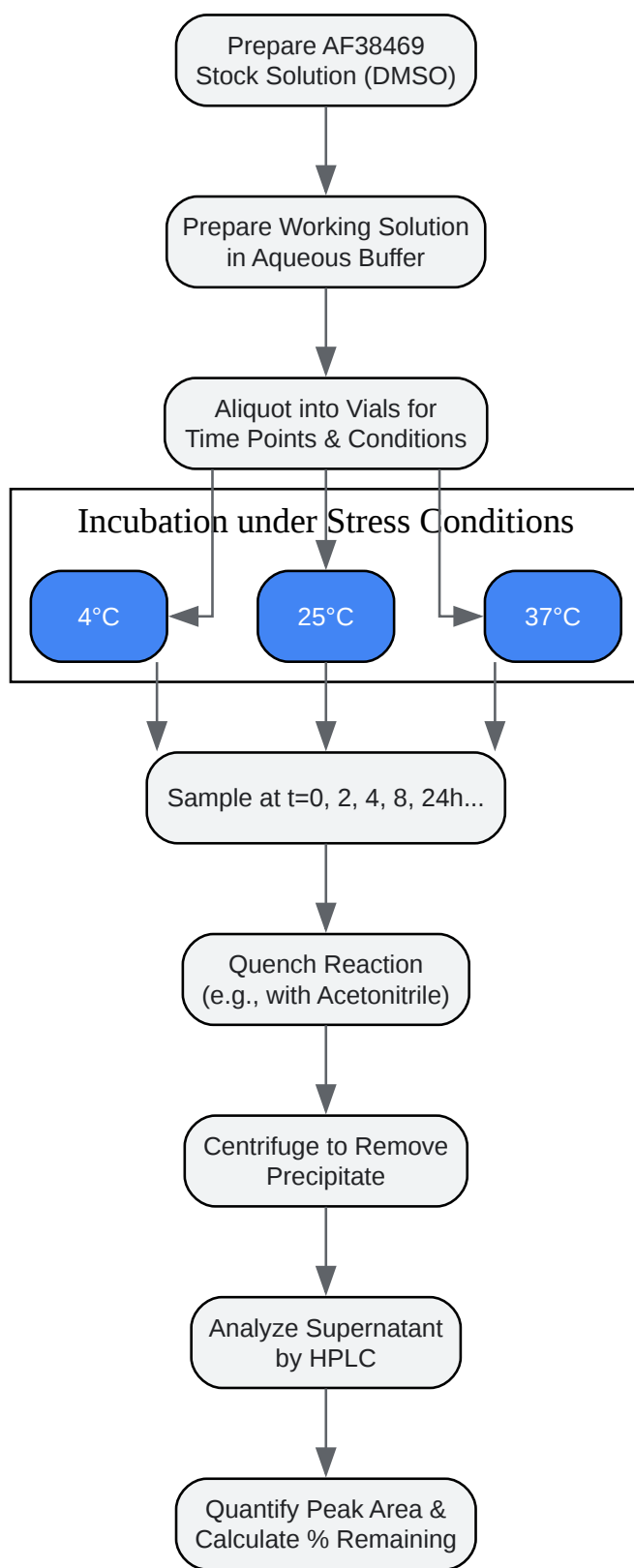
- Plot the percentage of remaining **AF38469** against time to determine the degradation kinetics.

Signaling Pathways and Workflows

AF38469 Mechanism of Action: Sortilin Inhibition and TFEB Pathway Activation

AF38469 acts as an inhibitor of sortilin, a transmembrane receptor involved in protein trafficking. By inhibiting sortilin, **AF38469** can modulate downstream signaling pathways. One such pathway involves the activation of Transcription Factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy. This activation is thought to occur through a compensatory cellular response to the modulation of lysosomal protein trafficking.





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References

- 1. medchemexpress.com [medchemexpress.com]
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